Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-2-14-8(13)6-7-5(3-4-15-7)11-9(10)12-6/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZDCLKMFFKYCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC2=C1SC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Cancer Therapeutics
Recent studies have explored the anti-cancer potential of thieno[3,2-d]pyrimidine derivatives, including ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate. Research indicates that compounds within this class can inhibit cell proliferation in various cancer cell lines:
- Cytotoxicity Studies : In vitro assays demonstrated that derivatives of this compound exhibit significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The compounds showed IC50 values comparable to established chemotherapeutic agents like Gefitinib, suggesting their potential as effective anti-cancer agents .
Kinase Inhibition
The compound has been identified as a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are implicated in various diseases including cancer and neurodegenerative disorders. The following insights were gathered from recent research:
- Selectivity and Potency : this compound was screened against over 150 kinases and demonstrated selective inhibition of PI5P4Kγ with a KD value of 7.1 nM. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
Table 1: Cytotoxicity of this compound Derivatives
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Derivative A | MCF-7 | 10 | |
| Derivative B | MDA-MB-231 | 15 | |
| Derivative C | A549 | 12 |
Table 2: Kinase Inhibition Profile
Case Study 1: Anti-Cancer Activity
In a study focusing on the synthesis of new thieno[3,2-d]pyrimidine derivatives, researchers evaluated their effects on the proliferation of breast cancer cells. The study found that certain derivatives exhibited significant anti-proliferative activity during the G1 phase of the cell cycle, indicating their potential utility in cancer treatment strategies .
Case Study 2: PI5P4Kγ Inhibition
A virtual screening workflow identified this compound as a promising candidate for targeting PI5P4Kγ. Subsequent medicinal chemistry optimization led to compounds with enhanced potency and selectivity against this kinase, paving the way for further drug development efforts aimed at treating diseases linked to PI5P4K dysregulation .
Mechanism of Action
The mechanism by which Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets vary based on the compound's derivatives and the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate with structurally related compounds:
Physicochemical Properties
- Melting Points: Thienopyrimidine derivatives generally exhibit higher melting points (>300°C) due to strong intermolecular interactions, as seen in the hydrazine derivative (mp 314–316°C) . Ethyl carboxylate groups slightly lower melting points compared to hydroxyl or amino substituents.
- Solubility: Amino-substituted pyrimidines (e.g., CAS 857410-67-4) show better aqueous solubility than chloro- or ester-substituted analogs, critical for bioavailability in drug design .
Biological Activity
Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, and anti-proliferative effects against various cancer cell lines.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 242.68 g/mol. It is characterized by the presence of a thieno[3,2-d]pyrimidine core with a chlorinated ethyl group at the second position and a carboxylate at the fourth position. This structure is pivotal for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available thienopyrimidine derivatives. Various methodologies have been explored to enhance yield and purity, including the use of palladium-catalyzed coupling reactions to form C–C bonds effectively.
Cytotoxicity and Anti-Proliferative Effects
Numerous studies have investigated the cytotoxic effects of this compound against different cancer cell lines. Notable findings include:
- Inhibition of Cancer Cell Proliferation : The compound has shown significant inhibitory effects on the proliferation of several cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 values around 62.86 μg/mL (0.24 μM) were reported, indicating moderate potency against this estrogen receptor-positive cell line .
- MDA-MB-231 (triple-negative breast cancer) : The compound exhibited an IC50 of approximately 52.56 μg/mL (0.16 μM), demonstrating its potential as a therapeutic agent against more aggressive breast cancer types .
- HT-29 (colon cancer) : A marked inhibition was observed with an IC50 of 1.76 μM .
The mechanism by which this compound exerts its anti-cancer effects appears to involve cell cycle arrest. Studies indicate that it induces G1 phase arrest in MCF-7 cells and G2 phase arrest in MDA-MB-231 cells, suggesting a targeted disruption of cell cycle progression .
Comparative Analysis
The following table summarizes the cytotoxicity data for this compound against various cancer cell lines:
| Cell Line | IC50 (μg/mL) | IC50 (μM) |
|---|---|---|
| MCF-7 | 62.86 | 0.24 |
| MDA-MB-231 | 52.56 | 0.16 |
| HT-29 | 1.76 | - |
Case Studies and Research Findings
- Study on MCF-7 and MDA-MB-231 Cells : A comprehensive study evaluated the anti-proliferative effects of various thienopyrimidine derivatives, including this compound. It was found that this compound not only inhibited cell growth but also altered zeta potential in tumorigenic cells, indicating potential changes in membrane properties that could affect drug uptake .
- Safety Profile : In vitro tests for cytotoxicity against normal human mammary epithelial cells (MCF-10A) indicated that while this compound is effective against cancer cells, it exhibits significantly lower toxicity towards normal cells, suggesting a favorable safety profile for further development .
Q & A
Basic Questions
Q. What are the established synthetic routes for Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via a multi-step process. A key step involves a ring-closure reaction using ethyl mercaptoacetate and sodium ethoxide in ethanol, followed by stabilization of intermediates with HCl to isolate the amine salt . Advanced routes employ a three-step strategy: (i) Gewald reaction with delayed sulfur addition to minimize byproducts, (ii) diphosgene-mediated cyclization in acetonitrile, and (iii) SNAr substitution. For example, delaying sulfur addition in the Gewald reaction improved yields from 26% to 57% by reducing acyclic byproducts . Solvent choice (e.g., 2-methyl-THF over ethyl acetate) and base catalysts (imidazole over proline) are critical for optimizing yields .
Q. What analytical techniques are recommended to confirm the structure and purity of this compound?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) : Resolves molecular geometry and confirms substituent positions. For example, SCXRD data (R factor = 0.054) validated bond lengths and angles in related thieno[3,2-d]pyrimidine derivatives .
- NMR/LCMS : H NMR (e.g., δ 12.10 ppm for carboxylic protons) and ESI-MS (e.g., m/z 328.2 [M+1]) confirm functional groups and molecular weight .
- HPLC : Purity ≥95% is achievable with column chromatography or recrystallization .
Advanced Questions
Q. How can researchers resolve contradictions between spectroscopic data and X-ray crystallography results for thieno[3,2-d]pyrimidine derivatives?
- Methodology : Contradictions often arise from dynamic effects (e.g., tautomerism) or disordered crystal packing. Cross-validation is essential:
- Compare NMR chemical shifts with density functional theory (DFT)-calculated values.
- Use SCXRD to identify hydrogen-bonding patterns (e.g., Etter’s graph-set analysis) that influence spectral discrepancies .
- For disordered structures, refine occupancy ratios in SHELXL and validate via residual electron density maps .
Q. What strategies minimize byproduct formation during SNAr reactions of 2-chlorothieno[3,2-d]pyrimidine derivatives?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF, CHCl) enhance nucleophilicity of amines. Avoid ethyl acetate due to poor solubility .
- Base optimization : Triethylamine (EtN) outperforms weaker bases in deprotonating intermediates, reducing side reactions .
- Temperature control : Maintain 75–110°C to accelerate SNAr kinetics while avoiding decomposition .
Q. How does substitution at the 2-chloro position influence biological activity in structure-activity relationship (SAR) studies?
- Methodology :
- Electron-withdrawing groups : The 2-chloro substituent enhances electrophilicity, improving binding to targets like estrogen receptor α (ERα). SAR studies show 2-chloro analogs exhibit higher ERα affinity (IC < 100 nM) compared to unsubstituted derivatives .
- Hydrophobic substituents : Ethyl or benzyl groups at the 5-position increase membrane permeability. For example, ethyl substitution in pyrrolo[3,2-d]pyrimidines improves kinase selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
